N-[[1-hydroxy-3-(trifluoromethyl)cyclohexyl]methyl]cyclopropanecarboxamide
Description
N-[[1-hydroxy-3-(trifluoromethyl)cyclohexyl]methyl]cyclopropanecarboxamide is a synthetic organic compound characterized by the presence of a cyclohexyl ring substituted with a trifluoromethyl group and a hydroxyl group, as well as a cyclopropanecarboxamide moiety
Properties
IUPAC Name |
N-[[1-hydroxy-3-(trifluoromethyl)cyclohexyl]methyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F3NO2/c13-12(14,15)9-2-1-5-11(18,6-9)7-16-10(17)8-3-4-8/h8-9,18H,1-7H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTKFQLQBZOABK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)(CNC(=O)C2CC2)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-hydroxy-3-(trifluoromethyl)cyclohexyl]methyl]cyclopropanecarboxamide typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:
Formation of the cyclohexyl ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile, followed by functional group modifications to introduce the trifluoromethyl and hydroxyl groups.
Introduction of the cyclopropane ring: This step often involves a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor under appropriate conditions.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[[1-hydroxy-3-(trifluoromethyl)cyclohexyl]methyl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under suitable conditions.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxamide group may produce an amine.
Scientific Research Applications
N-[[1-hydroxy-3-(trifluoromethyl)cyclohexyl]methyl]cyclopropanecarboxamide has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and metabolic pathways.
Industry: It may be used in the production of agrochemicals, materials science, and other industrial applications.
Mechanism of Action
The mechanism of action of N-[[1-hydroxy-3-(trifluoromethyl)cyclohexyl]methyl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the hydroxyl and carboxamide groups may participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins and influence various biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-[[1-hydroxy-3-(trifluoromethyl)cyclohexyl]methyl]cyclopropanecarboxamide: shares structural similarities with other trifluoromethyl-substituted cyclohexyl compounds and cyclopropanecarboxamides.
Trifluoromethylcyclohexanol: Similar in structure but lacks the cyclopropanecarboxamide moiety.
Cyclopropanecarboxamide derivatives: These compounds have the cyclopropanecarboxamide group but may differ in other substituents.
Uniqueness
The unique combination of the trifluoromethyl group, hydroxyl group, and cyclopropanecarboxamide moiety in this compound imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
